molecular formula C14H12BrFO2 B5851505 {5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol

{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol

Cat. No. B5851505
M. Wt: 311.15 g/mol
InChI Key: KAZGNBNAOJJKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that is widely used in scientific research. It is a derivative of phenylmethanol and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of {5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed to act as an inhibitor of different enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in different cancer cell lines. It has also been shown to inhibit the growth of different cancer cells and to reduce the expression of different oncogenes. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol has several advantages for lab experiments. It is a potent inhibitor of different enzymes and proteins, making it a useful tool for studying various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, it has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the use of {5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol in scientific research. One potential direction is the development of new drugs and therapies based on its mechanism of action. Another direction is the use of this compound in the study of different biological processes, including epigenetics, gene expression, and cell signaling. Further research is needed to fully understand its potential applications in different areas of biological research.
Conclusion:
In conclusion, this compound is a chemical compound that has several potential applications in scientific research. It has been shown to have various biochemical and physiological effects and has been used in the development of new drugs and therapies. Its mechanism of action is not fully understood, but it is believed to act as an inhibitor of different enzymes and proteins. Further research is needed to fully understand its potential applications in different areas of biological research.

Synthesis Methods

{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol can be synthesized using different methods. One of the most commonly used methods is the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-fluorobenzyl alcohol in the presence of a base. The reaction results in the formation of this compound as the final product.

Scientific Research Applications

{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol is widely used in scientific research as a tool for studying various biological processes. It has been used in the development of new drugs and therapies for different diseases. It has also been used to study the molecular mechanisms of different biological processes, including apoptosis, cell cycle regulation, and gene expression.

properties

IUPAC Name

[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZGNBNAOJJKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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